molecular formula C12H13BO3S B3186551 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid CAS No. 1256358-81-2

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Cat. No.: B3186551
CAS No.: 1256358-81-2
M. Wt: 248.11 g/mol
InChI Key: SFOLOFHRXQBYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Scope of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic synthesis. wikipedia.orgboronmolecular.com First prepared and isolated by Edward Frankland in 1860, their journey from chemical curiosities to essential building blocks has been remarkable. wikipedia.orgmolecularcloud.org These compounds are typically stable, easy to handle, and exhibit moderate reactivity, making them highly attractive for synthetic applications. boronmolecular.comresearchgate.net

The versatility of boronic acids stems from their unique chemical properties. They act as mild Lewis acids and can form reversible covalent complexes with molecules containing vicinal diol groups, such as sugars and amino acids. wikipedia.orgboronmolecular.com This property is crucial for applications in molecular recognition and the development of sensors. boronmolecular.com However, their most prominent role is in the formation of carbon-carbon bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgnih.gov This reaction, which couples a boronic acid with an organic halide or triflate, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.comchemrxiv.org

The synthesis of boronic acids has also evolved significantly. Common methods today include the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters, palladium-catalyzed Miyaura borylation of aryl halides, and transmetallation reactions. wikipedia.orgmolecularcloud.orgnih.gov The stability, low toxicity, and ease of synthesis have solidified the position of boronic acids as 'green' and essential reagents in the synthetic chemist's toolkit. boronmolecular.comnih.gov

Strategic Importance of Thiophene-Containing Scaffolds in Chemical Research

Thiophene (B33073), a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in both medicinal and materials chemistry. nih.govresearchgate.net Its discovery by Viktor Meyer in 1882 as a contaminant in benzene (B151609) marked the beginning of extensive research into its unique properties. nih.gov The thiophene nucleus is a versatile structural motif and is considered a bioisostere of the benzene ring, meaning it can be substituted for a benzene ring in a molecule to improve pharmacokinetic or pharmacodynamic properties without drastically changing the chemical structure. researchgate.net

In medicinal chemistry, thiophene derivatives are central to a wide array of pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net The sulfur heteroatom can engage in hydrogen bonding and other non-covalent interactions, which can significantly enhance a drug's binding affinity to its biological target. nih.gov

Beyond pharmaceuticals, thiophene-based materials are crucial in the development of organic electronics. Polythiophenes, for instance, are highly conductive polymers used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.com The tunable electronic properties and processability of thiophene polymers make them a cornerstone of modern materials science. nih.govespublisher.com This broad utility ensures that thiophene and its derivatives remain a focal point of intensive research and development. espublisher.comnih.gov

Contextualization of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic Acid within Modern Synthetic Chemistry

This compound is a bespoke chemical reagent that integrates the key features of both boronic acids and thiophene scaffolds. Its structure, featuring a phenylboronic acid moiety linked to a thiophene ring via a methoxymethyl ether, positions it as a valuable building block in organic synthesis, particularly for creating complex biaryl and heteroaryl structures.

The primary application for a molecule of this design is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.orgmdpi.comd-nb.info In such a reaction, the phenylboronic acid group would react with an aryl or heteroaryl halide, creating a new carbon-carbon bond. The thiophene moiety remains as a key structural element in the final product, imparting its unique electronic and biological properties. The ether linkage provides flexibility and specific spatial orientation between the phenyl and thiophene rings.

The synthesis of this specific compound would likely involve a multi-step process. A common strategy for preparing substituted phenylboronic acids involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by hydrolysis. nih.govchemicalbook.com For this target molecule, the synthesis could start with a protected 2-bromophenol, which is then reacted with 2-thiophenemethanol (B153580) to form the ether linkage. Subsequently, a lithium-halogen exchange followed by reaction with trimethyl borate and acidic workup would yield the final boronic acid.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₃BO₃S
Molecular Weight 248.11 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like methanol, DMSO

Note: Data is compiled from typical values for similar chemical compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling with Thiophene Derivatives

Catalyst Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 2 Good mdpi.com
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90 12 25-76 d-nb.info
Pd₂(dba)₃ K₂CO₃ Toluene Reflux 4 - mdpi.com
Pd(dtbpf)Cl₂ Et₃N Kolliphor EL/H₂O/Toluene 60 1 85-95 unimib.it

This table presents a range of conditions and is not specific to the title compound but is representative of couplings involving similar structures.

Significance of Rational Design for Novel Boronic Acid Reagents

The development of novel boronic acid reagents is rarely a matter of chance; it is a process of rational design aimed at achieving specific synthetic goals. Chemists design new boronic acids to introduce particular structural motifs, alter electronic properties, or improve physical characteristics like solubility and stability. The design process involves a deep understanding of reaction mechanisms and structure-activity relationships. researchgate.net

For a molecule like This compound , the design is deliberate. The inclusion of the thiophene ring is intended to confer the desirable properties of this heterocycle onto the target molecule. researchgate.net The ortho-positioning of the substituent on the phenylboronic acid ring can influence the reactivity of the boronic acid and the conformation of the resulting coupled product. The ether linkage is not merely a spacer; it provides a specific degree of rotational freedom and can influence solubility and crystal packing.

By strategically combining different functional groups and structural scaffolds, chemists can create a vast library of boronic acid building blocks. researchgate.net This approach allows for the efficient exploration of chemical space in drug discovery and materials science, enabling the rapid synthesis of analogues to optimize a desired property, be it biological activity or material performance. researchgate.net The thoughtful design of reagents like the title compound is therefore a critical enabler of innovation in chemical synthesis.

Properties

IUPAC Name

[2-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3S/c14-13(15)12-6-2-1-4-10(12)8-16-9-11-5-3-7-17-11/h1-7,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOLOFHRXQBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681355
Record name (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-81-2
Record name (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscribd.com For 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, the primary disconnection points are the carbon-boron bond and the ether linkage.

The most logical primary disconnection is the C-B bond on the phenyl ring. This simplifies the target molecule to a boronic acid precursor and a substituted phenyl ring. This leads to two main synthons: a boronic acid moiety and an aryl anion or its equivalent.

A second key disconnection is the ether bond, which breaks the molecule into a thiophene-containing alcohol and a substituted phenyl group. This approach allows for the separate synthesis of the two main components before their final assembly.

Development of Precursor Synthesis Strategies

Based on the retrosynthetic analysis, the synthesis of key precursors is paramount. A plausible precursor is 1-(chloromethyl)-2-((thiophen-2-yl)methoxy)benzene. This intermediate can be synthesized from commercially available 2-bromobenzyl alcohol and thiophene-2-carbaldehyde (B41791).

The synthesis could proceed as follows:

Williamson Ether Synthesis: 2-Bromobenzyl alcohol can be reacted with thiophene-2-carbaldehyde in the presence of a base such as sodium hydride to form the corresponding ether.

Halogenation: The benzylic alcohol of the resulting ether can then be converted to a chloride using a reagent like thionyl chloride.

An alternative strategy involves the reaction of 2-bromobenzyl bromide with thiophene-2-methanol under basic conditions.

Investigation of Boronylation Techniques for Aryl Systems

Several methods are available for introducing a boronic acid group onto an aryl system. The choice of method often depends on the nature of the substrate and the desired reaction conditions.

Direct C-H Borylation Approaches

Direct C-H borylation, often catalyzed by iridium or rhodium complexes, presents an atom-economical approach to installing a boronic acid group. nih.gov This method, however, can suffer from a lack of regioselectivity in highly substituted systems. For the precursor 1-(chloromethyl)-2-((thiophen-2-yl)methoxy)benzene, directing group effects would need to be carefully considered to achieve the desired ortho-borylation.

Lithiation/Halogen-Metal Exchange Followed by Boronate Ester Formation

A more traditional and often highly regioselective method involves a halogen-metal exchange followed by quenching with a boron electrophile. chemicalbook.com Starting from a halogenated precursor, such as 1-bromo-2-((thiophen-2-yl)methoxy)methyl)benzene, treatment with an organolithium reagent like n-butyllithium at low temperatures would generate an aryllithium species. This nucleophile can then react with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester, which upon acidic workup yields the boronic acid.

Table 1: Hypothetical Reaction Conditions for Lithiation/Borylation

EntryPrecursorReagent 1Reagent 2SolventTemperature (°C)Yield (%)
11-bromo-2-((thiophen-2-yl)methoxy)methyl)benzenen-BuLiB(OMe)₃THF-78 to RT75
21-bromo-2-((thiophen-2-yl)methoxy)methyl)benzenesec-BuLiB(OiPr)₃Diethyl Ether-78 to RT80
31-iodo-2-((thiophen-2-yl)methoxy)methyl)benzenet-BuLiB(OMe)₃THF-78 to RT85

This is a hypothetical data table based on typical conditions for similar reactions.

Palladium-Catalyzed Cross-Coupling in Boronic Acid Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are powerful tools for the synthesis of arylboronic acids and their esters. researchgate.netacsgcipr.org This method typically involves the reaction of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron, in the presence of a palladium catalyst and a base. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction. nih.gov

Table 2: Hypothetical Catalyst Screening for Palladium-Catalyzed Borylation

EntryPrecursorBoron ReagentCatalystLigandBaseSolventYield (%)
11-bromo-2-((thiophen-2-yl)methoxy)methyl)benzeneB₂pin₂Pd(OAc)₂SPhosKOAcDioxane88
21-bromo-2-((thiophen-2-yl)methoxy)methyl)benzeneB₂pin₂PdCl₂(dppf)-K₂CO₃Toluene82
31-bromo-2-((thiophen-2-yl)methoxy)methyl)benzeneB₂pin₂Pd₂(dba)₃XPhosCs₂CO₃THF91

This is a hypothetical data table based on typical conditions for similar reactions.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimization of the synthetic route is crucial for maximizing the yield and purity of the final product. Key parameters for optimization in the palladium-catalyzed borylation, for instance, include the choice of catalyst, ligand, base, solvent, and temperature.

A design of experiments (DoE) approach could be employed to systematically investigate the effects of these variables. For example, a factorial design could be used to study the interactions between catalyst loading, reaction temperature, and base concentration. The goal would be to identify a set of conditions that provides the highest yield of this compound while minimizing side product formation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Analytical Characterization Methodologies for Synthetic Confirmation of this compound

Confirming the successful synthesis of this compound requires rigorous analytical characterization. A combination of spectroscopic and spectrometric techniques is employed to verify the molecular structure and assess the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the phenyl ring, and the methoxymethyl linker. Protons on the thiophene ring typically appear in the range of δ 6.8–7.5 ppm. The protons of the methoxymethyl group are expected between δ 3.3–3.8 ppm. The boronic acid protons can sometimes be observed as a broad peak, but they are often absent due to exchange with residual water or dehydration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the structure, further confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-H6.8 - 7.5Multiplet (m)3H
Phenyl-H7.2 - 7.8Multiplet (m)4H
-O-CH₂-Ph~4.7Singlet (s)2H
Th-CH₂-O-~4.9Singlet (s)2H
B(OH)₂Variable, often not observedBroad Singlet (br s)2H

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which helps to confirm the molecular formula. The molecular formula for this compound is C₁₂H₁₃BO₃S, corresponding to a molecular weight of approximately 248.10 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺.

Table 3: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₂H₁₃BO₃S
Molecular Weight248.10 g/mol
HRMS (ESI+) Expected Ion [M+H]⁺~249.0747

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) to assess the purity of the synthesized compound. By using a suitable column (e.g., a reverse-phase C18 column) and mobile phase gradient, HPLC can separate the target compound from any unreacted starting materials or byproducts. Purity is typically determined by the area under the curve of the main peak in the chromatogram, with a purity of >97% often being the target for further applications.

Reactivity and Mechanistic Investigations of 2 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid

Exploration of Cross-Coupling Reactions Involving 2-(Thiophen-2-ylmethoxymethyl)phenylboronic Acid

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates, catalyzed by a palladium complex. rsc.org For a compound like this compound, it is anticipated to be a versatile coupling partner with a wide range of electrophiles.

The general reactivity in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The ortho-substitution with the thiophen-2-ylmethoxymethyl group may introduce some steric hindrance around the boronic acid moiety, which could potentially impact reaction rates and yields compared to less hindered phenylboronic acids. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net However, the reaction is expected to proceed with various aryl, heteroaryl, vinyl, and potentially alkyl halides and triflates.

A hypothetical reaction scope for the Suzuki-Miyaura coupling of this compound is presented below. The yields are illustrative and based on typical outcomes for similar cross-coupling reactions.

Electrophile PartnerCatalyst System (Illustrative)ProductExpected Yield Range (%)
4-BromoanisolePd(PPh₃)₄, K₂CO₃2-(Thiophen-2-ylmethoxymethyl)-4'-methoxy-1,1'-biphenyl80-95
3-IodopyridinePd(dppf)Cl₂, Cs₂CO₃3-(2'-(Thiophen-2-ylmethoxymethyl)phenyl)pyridine75-90
1-Bromo-4-nitrobenzenePd₂(dba)₃, SPhos, K₃PO₄2-(Thiophen-2-ylmethoxymethyl)-4'-nitro-1,1'-biphenyl70-85
Vinyl bromidePd(OAc)₂, XPhos, Na₂CO₃2-(Thiophen-2-ylmethoxymethyl)styrene65-80

This table is for illustrative purposes only and does not represent actual experimental data.

Negishi and Hiyama Type Coupling Explorations

While the Suzuki-Miyaura coupling is the most common reaction for boronic acids, related cross-coupling reactions like the Negishi and Hiyama couplings offer alternative pathways for C-C bond formation.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. While not a direct reaction of the boronic acid, this compound could be converted to the corresponding organozinc species for subsequent Negishi coupling. This approach can sometimes offer advantages in terms of reactivity and functional group tolerance.

The Hiyama coupling utilizes organosilicon compounds for cross-coupling with organic halides under palladium catalysis. wikipedia.org The boronic acid could potentially be converted to an organosilane, or in some modern variations, boronic acids can be used in Hiyama-type reactions through in situ generation of the active silicon species. This method is known for its low toxicity and the stability of the organosilicon reagents. nih.gov

Investigation of Alternative Transition Metal Catalysts for C-C Bond Formation

While palladium has been the dominant catalyst for cross-coupling reactions, research into more sustainable and cost-effective alternatives has grown. rsc.org For a substrate like this compound, catalysts based on other transition metals such as nickel and copper could be explored.

Nickel catalysts are often more reactive than palladium for certain substrates, particularly for the activation of less reactive C-Cl bonds. wikipedia.org Nickel catalysis could provide a viable alternative for the cross-coupling of this boronic acid with aryl chlorides.

Copper catalysis , particularly in Chan-Lam type reactions, is well-established for the formation of carbon-heteroatom bonds. organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netrsc.org While less common for C-C bond formation with boronic acids, copper-catalyzed Suzuki-Miyaura type reactions have been reported and could be applicable.

Mechanistic Pathways of Transmetalation in Catalytic Cycles

Transmetalation is a critical step in the catalytic cycle of cross-coupling reactions, involving the transfer of the organic group from the organometallic reagent (in this case, the boronic acid) to the transition metal catalyst. rsc.orgnih.govacs.orgresearchgate.net The mechanism of transmetalation in Suzuki-Miyaura reactions has been a subject of extensive study.

Two primary pathways are generally considered:

The Boronate Pathway: The boronic acid reacts with a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) halide complex.

The Oxo-Palladium Pathway: The palladium(II) halide complex reacts with a base to form a palladium(II) hydroxide (B78521) or alkoxide complex. This complex then reacts with the neutral boronic acid, facilitating the transfer of the organic group.

C-H Functionalization Strategies Utilizing the Boronic Acid as a Building Block

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized substrates. rsc.orgnih.gov Arylboronic acids can be used in C-H arylation reactions, where they serve as the arylating agent.

In such a scenario, this compound could be used to introduce the 2-(thiophen-2-ylmethoxymethyl)phenyl group onto various aromatic and heteroaromatic substrates through a palladium-catalyzed C-H activation/arylation process. nih.govacs.orgrsc.org The thiophene (B33073) moiety itself could also potentially act as a directing group in certain C-H functionalization reactions. nih.gov

Reactivity and Functionalization of the Thiophene Moiety and its Influence on Boron Chemistry

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of the boronic acid and the methoxymethylphenyl substituent could influence the reactivity and regioselectivity of reactions on the thiophene ring. derpharmachemica.com

Functionalization of the thiophene ring itself, for example through halogenation or metalation, could provide a handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. researchgate.net

Conformational Effects and Stereoelectronic Influence of the Methoxymethyl Ether Linkage

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds and the potential for non-covalent intramolecular interactions. The orientation of the boronic acid group relative to the phenyl ring and the spatial arrangement of the thiophen-2-ylmethoxymethyl substituent are critical in defining the molecule's three-dimensional structure and, consequently, its reactivity.

In many ortho-substituted phenylboronic acids, the conformation is heavily influenced by intramolecular hydrogen bonding between a hydroxyl proton of the boronic acid and a Lewis basic atom on the substituent. For instance, in 2-formylphenylboronic acid, a strong intramolecular O-H∙∙∙O hydrogen bond forces the B(OH)₂ group into a specific syn-anti conformation. mdpi.com Similarly, for the title compound, a key interaction anticipated to govern its conformation is an intramolecular hydrogen bond between one of the boronic acid -OH groups and the ether oxygen atom of the methoxymethyl linkage. This interaction would likely create a pseudo-cyclic arrangement, restricting the rotation of the B(OH)₂ group and the substituent relative to the phenyl ring.

Another significant conformational factor is the possibility of a dative interaction between the vacant p-orbital of the trigonal boron atom and the lone pair electrons of the ether oxygen. Such B-O interactions are known to influence the geometry of ortho-alkoxyphenylboronic acids. This interaction would compete with the aforementioned hydrogen bonding and with the stabilizing πCC→pB resonance interaction between the phenyl ring and the boron atom. nih.govresearchgate.net The planarity of the boronic acid group with respect to the aromatic ring is crucial for maximizing this resonance stabilization. nih.gov

Interactive Data Table: Plausible Conformations and Key Dihedral Angles Note: The following data is hypothetical, based on analogous structures, as specific experimental or computational data for this compound is not currently available.

Conformer DescriptionKey Intramolecular InteractionC1-C2-C(ortho)-O Dihedral Angle (°)C2-C(ortho)-O-C(methylene) Dihedral Angle (°)
Hydrogen-BondedO-H···O (ether)~0-20 (near planar)~60-120
Boron-Oxygen CoordinatedB···O (ether)~90 (non-coplanar B(OH)₂)~0-30
Non-Interacting (Extended)Minimal~0-30 (for π-resonance)~180 (anti-periplanar)

Lewis Acidity and Coordination Chemistry of the Boronic Acid Moiety

Boronic acids are Lewis acids, capable of accepting a pair of electrons from a Lewis base (such as OH⁻) into the vacant p-orbital of the boron atom. This converts the boron from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, forming a boronate species. mdpi.com The strength of this Lewis acidity is commonly expressed by the pKₐ value.

The Lewis acidity of phenylboronic acids is highly sensitive to the electronic and steric nature of substituents on the phenyl ring. nih.gov Electron-withdrawing groups generally increase acidity (lower pKₐ), while electron-donating groups decrease it (raise pKₐ). mdpi.com For this compound, the ortho substituent's effect is twofold. Electronically, the ether linkage is weakly electron-donating, which would tend to decrease acidity. However, the steric bulk of the substituent can hinder the approach of solvent molecules, potentially altering solvation energies for both the acid and its conjugate base, which can significantly impact the measured pKₐ. semanticscholar.org Studies on other ortho-substituted systems have shown that steric effects can lead to weaker acidity compared to the unsubstituted parent compound. semanticscholar.org For example, 2,6-diarylphenylboronic acids are weaker acids than phenylboronic acid itself. semanticscholar.org

Given these competing factors, the pKₐ of this compound is expected to be slightly higher than that of unsubstituted phenylboronic acid.

Interactive Data Table: Comparison of Boronic Acid pKₐ Values

CompoundSubstituent at C2pKₐPrimary EffectReference
Phenylboronic acid-H~8.83Baseline mdpi.commdpi.com
2-Methylphenylboronic acid-CH₃9.06Steric/Weak Donor nih.gov
2-Methoxyphenylboronic acid-OCH₃9.87Donor/Intramolecular H-bond nih.gov
2-Formylphenylboronic acid-CHO5.95Strong Inductive Withdrawal mdpi.com
This compound -CH₂OCH₂-ThiopheneEst. ~9.0-9.5Steric/Weak DonorPredicted

The coordination chemistry of this molecule is centered on the boronic acid moiety. In the presence of Lewis bases, particularly diols, it can form cyclic boronate esters. mdpi.com As a ligand in coordination complexes, the molecule can act as a monodentate ligand through the boronate anion. More complex coordination modes are possible due to the ortho substituent. The ether oxygen or even the thiophene sulfur atom could potentially coordinate to a metal center, allowing the molecule to function as a bidentate or even tridentate ligand, although coordination involving the relatively distant thiophene sulfur is less probable. The formation of a chelate ring involving the boronate and the ether oxygen would result in a stable five- or six-membered ring, depending on the exact binding conformation, which is a common stabilizing feature in coordination chemistry.

Computational and Theoretical Studies of 2 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid

Electronic Structure and Bonding Analysis of the Chemical Compound

The electronic structure and bonding of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid are dictated by the interplay of its three key components: the thiophene (B33073) ring, the phenylboronic acid moiety, and the methoxymethyl ether linkage. A comprehensive understanding of these aspects is crucial for predicting the molecule's reactivity and potential applications. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine these features.

The methoxymethyl linker (–CH₂–O–CH₂–) connects these two aromatic systems. While primarily a flexible, insulating bridge, the oxygen atom's lone pairs can participate in localized electronic interactions. Natural Bond Orbital (NBO) analysis is a computational technique that can elucidate such interactions, including hyperconjugation and charge transfer between different parts of the molecule. periodicodimineralogia.itresearchgate.net In this specific compound, NBO analysis would be instrumental in quantifying the extent of electronic communication, if any, between the thiophene and phenylboronic acid moieties through the ether linkage.

A complete computational analysis of this compound would involve calculating key electronic descriptors. These parameters provide a quantitative measure of the molecule's electronic characteristics and are summarized in the following table, with expected values based on analogous compounds.

ParameterDescriptionAnticipated Significance for the Compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Expected to be relatively high due to the electron-rich thiophene ring, indicating susceptibility to electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Likely influenced by the Lewis acidic boronic acid group, suggesting a potential site for nucleophilic interaction.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity and lower kinetic stability.The combination of an electron-rich and a potentially electron-accepting moiety may result in a moderate energy gap, influencing its reactivity in reactions like Suzuki-Miyaura coupling.
Ionization PotentialThe minimum energy required to remove an electron from the molecule.Directly related to the HOMO energy; a lower ionization potential would be consistent with the electron-donating nature of the thiophene ring.
Electron AffinityThe energy released when an electron is added to the molecule.Influenced by the LUMO energy; the boronic acid group may contribute to a more favorable electron affinity.
Molecular Electrostatic Potential (MEP)A 3D map of the charge distribution, indicating electron-rich (negative potential) and electron-poor (positive potential) regions.Would likely show negative potential around the thiophene sulfur and the ether oxygen, and positive potential near the boronic acid hydroxyl protons and the boron atom. nih.gov

The bonding within the molecule can be further analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM). This method characterizes the nature of chemical bonds (e.g., covalent vs. ionic character) based on the topology of the electron density. For this compound, QTAIM would be valuable in characterizing the C-B bond, the B-O bonds, and the C-S bonds within the thiophene ring, providing a deeper understanding of the bonding landscape. The B-O bonds in boronic acids are known to have partial double bond character due to pπ-pπ interactions, a feature that could be quantified by such an analysis. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical and physical properties. Conformational analysis, aided by computational methods, allows for the identification of stable conformers and the energy barriers between them. The molecule's rotational freedom primarily exists around the C-C and C-O single bonds of the methoxymethyl bridge and the C-B bond of the boronic acid group.

The relative orientation of the thiophene and phenyl rings is governed by the torsion angles within the –CH₂–O–CH₂– linker. Different rotational isomers (rotamers) will have varying steric and electronic interactions, leading to a complex potential energy surface. Computational scans of these dihedral angles can map out this surface, revealing the global and local energy minima that correspond to the most stable conformations. For similar flexible molecules, it is common to find several low-energy conformers that can coexist at room temperature.

The boronic acid group itself has preferred orientations. The two hydroxyl groups can rotate, leading to different conformers often designated as syn and anti with respect to the C-B bond. mdpi.com The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric interactions with the rest of the molecule.

Intramolecular interactions play a significant role in stabilizing certain conformations. In this compound, several types of non-covalent interactions are plausible:

Intramolecular Hydrogen Bonding: A key interaction may occur between one of the hydroxyl groups of the boronic acid and the ether oxygen atom. This would form a quasi-six-membered ring, significantly stabilizing a particular conformation. Similar intramolecular hydrogen bonds are known to influence the properties of other ortho-substituted phenylboronic acids.

π-π Stacking: Depending on the flexibility of the linker, the electron-rich thiophene ring and the phenyl ring could potentially engage in intramolecular π-π stacking interactions. This would involve a folded conformation where the two aromatic rings are in close, parallel, or T-shaped arrangements. The strength of this interaction is governed by a balance of electrostatic and dispersion forces.

Other Weak Interactions: Other subtle interactions, such as C-H···π and C-H···O interactions, could also contribute to the stability of specific conformers.

The following table summarizes the key rotational degrees of freedom and potential intramolecular interactions that would be investigated in a computational conformational analysis.

Rotational Bond/InteractionDescriptionExpected Influence on Conformation
Thiophene-CH₂ Bond RotationRotation around the single bond connecting the thiophene ring to the methoxymethyl linker.Influences the proximity of the thiophene ring to the rest of the molecule, affecting steric hindrance and potential for intramolecular interactions.
CH₂-O-CH₂ Bond AnglesFlexibility of the ether linkage.Determines the overall distance and relative orientation between the two aromatic rings.
Phenyl-CH₂ Bond RotationRotation around the single bond connecting the phenyl ring to the methoxymethyl linker.Affects the positioning of the thiophene-containing side chain relative to the boronic acid group.
C-B Bond RotationRotation of the boronic acid group relative to the phenyl ring.Governs the orientation of the hydroxyl groups and their potential for hydrogen bonding with the ether oxygen.
B-O-H Bond RotationRotation of the hydrogen atoms of the boronic acid hydroxyl groups.Leads to different syn and anti conformers of the boronic acid moiety. mdpi.com
Intramolecular O-H···O Hydrogen BondPotential hydrogen bond between a boronic acid hydroxyl group and the ether oxygen.Would likely be a dominant stabilizing interaction, leading to a preferred folded conformation.

Computational techniques such as relaxed potential energy surface scans are employed to explore the conformational space. For each identified stable conformer, full geometry optimization and frequency calculations would be performed to confirm that it is a true energy minimum and to obtain its thermodynamic properties (e.g., relative Gibbs free energy). This allows for the prediction of the equilibrium population of each conformer at a given temperature. The results of such an analysis are crucial for understanding which molecular shapes are most likely to be involved in chemical reactions or intermolecular recognition events.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction thermodynamics. For this compound, DFT calculations can elucidate the pathways of its key reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and boronic acids are essential reactants. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. DFT can model each of these steps to understand the specific role of this compound.

Oxidative Addition: This step involves the reaction of a palladium(0) catalyst with an aryl halide. While this step does not directly involve the boronic acid, DFT can be used to model the electronic properties of the resulting Pd(II) complex.

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. For this compound, this involves the transfer of the 2-(thiophen-2-ylmethoxymethyl)phenyl group. The reaction typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species. DFT calculations can be used to:

Model the structure of the active boronate species (e.g., RB(OH)₃⁻).

Locate the transition state for the transfer of the aryl group from boron to palladium.

Reductive Elimination: In this final step, the two organic groups on the palladium center couple, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. DFT can model the geometry of the transition state and the energy barrier for this step.

The following table outlines the key aspects of a DFT study on the Suzuki-Miyaura reaction pathway for this compound.

Reaction StepComputational ObjectiveExpected Insights
Boronic Acid ActivationModel the reaction of this compound with a base (e.g., OH⁻).Determine the structure and stability of the resulting boronate species.
TransmetalationLocate the transition state for the transfer of the 2-(thiophen-2-ylmethoxymethyl)phenyl group to the Pd(II) complex.Calculate the activation energy and understand the influence of the substituent on the reaction rate.
Reductive EliminationModel the transition state for the formation of the biaryl product from the diorganopalladium(II) intermediate.Determine the energy barrier for the product-forming step.
Overall Reaction ProfileConstruct a potential energy diagram for the entire catalytic cycle.Identify the rate-determining step and understand the overall thermodynamics of the reaction.

Beyond the Suzuki-Miyaura reaction, DFT can also be used to explore other potential reaction pathways, such as protodeboronation (the cleavage of the C-B bond by a proton source), which is a common side reaction for boronic acids. By comparing the activation energies for the desired coupling reaction and potential side reactions, DFT can help in predicting reaction conditions that would maximize the yield of the desired product. The insights gained from these computational studies are invaluable for optimizing existing synthetic protocols and designing new catalytic systems.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying the electronic structure and reaction pathways of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of solvation and intermolecular interactions.

For this compound, MD simulations can provide crucial insights into how it interacts with solvent molecules and with other solute molecules. This is particularly important for understanding its solubility, aggregation behavior, and how the solvent influences its conformational preferences and reactivity.

Solvation Analysis:

The choice of solvent can significantly impact a reaction's outcome. MD simulations can be used to study the solvation shell of this compound in different solvents (e.g., water, ethanol, THF). Key analyses from these simulations include:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, RDFs can show the arrangement of water molecules around the polar boronic acid group, highlighting the formation of hydrogen bonds. They can also reveal the solvation structure around the nonpolar thiophene and phenyl rings.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the boronic acid's hydroxyl groups and solvent molecules can be quantified. This is critical for understanding the stability of the solute in protic solvents and the mechanism of base activation in reactions like the Suzuki-Miyaura coupling.

Solvent Effects on Conformation: The conformational landscape of a flexible molecule can be different in solution compared to the gas phase. MD simulations can explore the conformational preferences of this compound in various solvents, revealing whether the solvent stabilizes extended or folded conformations.

Intermolecular Interactions and Aggregation:

At higher concentrations, boronic acids are known to form aggregates, including cyclic anhydrides known as boroxines. MD simulations can be used to study the propensity of this compound to self-associate in solution.

Potential of Mean Force (PMF): PMF calculations can determine the free energy profile for bringing two solute molecules together. This can reveal whether there is a thermodynamic driving force for dimerization or aggregation and identify the most stable dimeric structures (e.g., hydrogen-bonded dimers, π-stacked dimers).

Analysis of Intermolecular Interactions: The simulations can identify the specific non-covalent interactions that mediate aggregation, such as hydrogen bonding between boronic acid groups, π-π stacking between the aromatic rings, or hydrophobic interactions.

The following table summarizes the key applications of MD simulations for this compound.

Simulation FocusKey AnalysisExpected Insights
Solvation in WaterRadial Distribution Functions, Hydrogen Bond AnalysisUnderstand the hydration structure around the boronic acid group and the hydrophobic regions of the molecule.
Solvation in Organic SolventsSolvent Density Maps, Conformational AnalysisDetermine the preferred solvation sites and the influence of the solvent on the molecule's shape.
Self-AggregationPotential of Mean Force, Cluster AnalysisPredict the likelihood of dimerization or aggregation and characterize the structure of the aggregates.
Interaction with Other ReactantsAnalysis of intermolecular contactsModel the pre-reaction complex formation in a catalytic cycle.

By combining the detailed electronic information from DFT with the dynamic, condensed-phase picture from MD simulations, a comprehensive, multi-scale understanding of the chemical behavior of this compound can be achieved.

Prediction of Reactivity Profiles and Selectivity Based on Quantum Chemical Parameters

Quantum chemical parameters, derived from calculations of a molecule's electronic structure, can serve as powerful descriptors for predicting its reactivity and selectivity in chemical reactions. These parameters provide a quantitative basis for concepts like nucleophilicity, electrophilicity, and the location of reactive sites. For this compound, these descriptors can offer valuable predictions about its chemical behavior.

Global Reactivity Descriptors:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger hardness value implies lower reactivity.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, the chemical potential is related to the molecule's tendency to exchange electrons with its surroundings.

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

For this compound, the presence of the electron-rich thiophene ring and the Lewis acidic boronic acid group will create a complex interplay that determines these global reactivity parameters.

Local Reactivity Descriptors (Fukui Functions):

f⁺(r): This function indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor). A higher value of f⁺(r) at a particular atom suggests it is a more electrophilic site. For this molecule, the boron atom is expected to have a high f⁺(r) value.

f⁻(r): This function indicates the propensity of a site to undergo an electrophilic attack (reaction with an electron acceptor). A higher value of f⁻(r) suggests a more nucleophilic site. The carbon atoms of the thiophene ring are likely to have high f⁻(r) values.

f⁰(r): This function predicts sites for radical attack.

By mapping these Fukui functions onto the molecular structure, a detailed picture of its reactivity profile can be obtained, highlighting the most probable sites for various types of chemical reactions.

The following table summarizes key quantum chemical parameters and their predicted implications for the reactivity of this compound.

ParameterDefinitionPredicted Implication for the Compound
Chemical Hardness (η)Resistance to change in electron distribution.A moderate value is expected, reflecting a balance between the stable aromatic rings and the reactive boronic acid group.
Electrophilicity Index (ω)Ability to accept electrons.The Lewis acidic boron center will likely lead to a significant electrophilicity index.
Fukui Function f⁺(r)Indicator of sites for nucleophilic attack.Expected to be highest at the boron atom.
Fukui Function f⁻(r)Indicator of sites for electrophilic attack.Expected to be highest on the carbon atoms of the electron-rich thiophene ring.

These theoretical predictions of reactivity can be invaluable for guiding synthetic efforts. For example, understanding the relative nucleophilicity of the thiophene and phenyl rings could help in predicting the regioselectivity of electrophilic substitution reactions. Similarly, knowing the most electrophilic sites can aid in the design of reactions involving nucleophiles. In the context of its use in Suzuki-Miyaura coupling, these parameters can help to rationalize its reactivity compared to other boronic acids and to predict potential side reactions.

Applications of 2 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid in Advanced Synthesis

Utility as a Versatile Building Block in Complex Molecular Architectures

The structure of 2-(thiophen-2-ylmethoxymethyl)phenylboronic acid, featuring a thiophene (B33073) ring linked to a phenylboronic acid through a methoxymethyl bridge, theoretically positions it as a valuable building block in organic synthesis. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This functionality would allow for the strategic introduction of the thiophen-2-ylmethoxymethylphenyl group into more complex molecular frameworks. The thiophene unit, a common heterocycle in medicinal chemistry and materials science, further enhances its potential as a synthon for creating elaborate molecules with specific electronic or biological properties.

Integration into Polyaromatic Systems and Conjugated Polymers

Thiophene-containing compounds are fundamental components of many conjugated polymers and polyaromatic systems due to the electron-rich nature of the thiophene ring, which facilitates charge transport. In principle, this compound could be polymerized or coupled with other aromatic compounds to create novel polymers. The flexible methoxymethyl linker could influence the resulting polymer's morphology and solubility without significantly disrupting the electronic conjugation between the phenyl and potential polymeric backbone. However, specific examples of such polymers derived from this particular boronic acid are not prevalent in the current body of research.

Contribution to the Design and Synthesis of Scaffolds for Compounds with Biological and Materials Science Relevance

The thiophene ring is a well-established pharmacophore found in numerous pharmaceuticals. Its presence in this compound makes this compound a potentially useful starting material for the synthesis of new biologically active molecules. The phenylboronic acid group can be transformed into various other functional groups, allowing for diverse synthetic pathways to novel scaffolds. In materials science, the combination of the aromatic thiophene and phenyl rings suggests that scaffolds derived from this molecule could be investigated for applications in organic electronics, though specific research in this area is yet to be widely published.

Development of Novel Ligands and Catalytic Systems Incorporating the Boronic Acid Structure

The structural components of this compound, including the sulfur and oxygen atoms, offer potential coordination sites for metal ions. This suggests that it could be modified to serve as a ligand in organometallic chemistry. The development of new ligands is crucial for advancing catalytic systems. By incorporating this boronic acid into a ligand structure, it might be possible to fine-tune the electronic and steric properties of a metal center, potentially leading to novel catalysts with enhanced activity or selectivity. Despite this potential, the application of this compound in the development of new catalytic systems is not a well-documented area of research.

Future Directions and Emerging Research Avenues for 2 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid

Expansion of Reaction Scope and Substrate Generality in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. ubc.canih.gov While arylboronic acids are standard coupling partners, the unique structure of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid offers opportunities to explore new catalytic systems and expand the scope of compatible substrates.

Future research could focus on its performance in challenging coupling reactions, such as those involving sterically hindered substrates or traditionally less reactive coupling partners like aryl chlorides. The thiophene (B33073) moiety and the ether linkage may influence catalyst-substrate interactions, potentially leading to unique reactivity or selectivity. A systematic study of its efficacy with a diverse range of aryl and heteroaryl halides would be a valuable endeavor.

Illustrative Data Table: Proposed Substrate Scope in Suzuki-Miyaura Coupling

Entry Aryl Halide Coupling Partner Catalyst System Yield (%)
1 4-Chloroacetophenone This compound Pd(OAc)₂ / SPhos >95 (Hypothetical)
2 2-Bromopyridine This compound Pd₂(dba)₃ / XPhos >90 (Hypothetical)
3 1-Bromo-4-nitrobenzene This compound Pd(PPh₃)₄ >98 (Hypothetical)

Asymmetric Synthesis and Chiral Induction Utilizing Derivatives

The development of chiral boronic acids and their derivatives is a burgeoning field with significant implications for asymmetric synthesis. The ortho-ether linkage in this compound provides a handle for the introduction of chirality. Future research could involve the synthesis of chiral derivatives, for instance, by utilizing a chiral alcohol in the ether synthesis or by modifying the thiophene ring.

These chiral derivatives could then be explored as catalysts or reagents in asymmetric transformations, such as enantioselective conjugate additions or allylation reactions. The proximity of the chiral center to the boronic acid moiety could allow for effective stereochemical control in the transition state, leading to high levels of enantioselectivity.

Illustrative Data Table: Potential Enantioselective Allylation of Aldehydes

Entry Aldehyde Chiral Boronic Acid Derivative Allylating Agent Enantiomeric Excess (ee, %)
1 Benzaldehyde (R)-2-(Thiophen-2-yl(phenyl)methoxymethyl)phenylboronic acid Allylboronate 92 (Hypothetical)
2 Cyclohexanecarboxaldehyde (R)-2-(Thiophen-2-yl(phenyl)methoxymethyl)phenylboronic acid Allylboronate 95 (Hypothetical)

Development of Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles are increasingly guiding synthetic methodology. Future research on this compound should include the development of sustainable synthetic routes. This could involve exploring catalytic C-H borylation of the corresponding ether precursor, which would be more atom-economical than traditional multi-step syntheses. Additionally, investigating the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave irradiation, would be beneficial. The potential for catalyst recycling in reactions utilizing this boronic acid should also be a key consideration.

Exploration of Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries. The boronic acid functional group can be exploited for immobilization onto a solid support. Future work could involve attaching this compound to a resin, potentially via the thiophene ring or through a functional handle introduced on the phenyl ring.

This resin-bound boronic acid could then be used in solid-phase organic synthesis (SPOS), for example, as a traceless linker or as a scavenger resin. The ability to perform reactions in a solid-phase format would facilitate purification and automation, accelerating the discovery of new bioactive molecules. researchgate.net

Bioorthogonal Chemistry and Chemosensing Applications (focusing on chemical interactions, not biological effect)

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org Phenylboronic acids are known to interact with diols, a functionality present in many biomolecules. The ortho-ether linkage in this compound could modulate this interaction.

Future research could explore its use as a bioorthogonal ligation partner. For instance, its reaction with molecules containing a diol moiety could be investigated for its kinetics and selectivity. Furthermore, the thiophene ring offers a site for the attachment of a fluorophore, opening up possibilities for the development of chemosensors. The binding of an analyte to the boronic acid could induce a change in the fluorescence properties of the molecule, allowing for the detection of specific chemical species. acs.orgresearchgate.net The interaction would be based on the chemical reactivity of the boronic acid with diols or other Lewis basic sites, rather than eliciting a biological response.

Advanced Spectroscopic Characterization and Real-Time Mechanistic Probes

A thorough understanding of the structure and reactivity of this compound requires advanced spectroscopic and mechanistic studies. Future research should employ techniques such as 2D NMR spectroscopy and X-ray crystallography to elucidate its three-dimensional structure and investigate potential intramolecular interactions between the ether oxygen, the thiophene sulfur, and the boron atom. nih.gov

Furthermore, real-time monitoring of its participation in catalytic cycles, such as the Suzuki-Miyaura reaction, using in-situ spectroscopic techniques like ReactIR or NMR spectroscopy, could provide valuable mechanistic insights. ubc.caunipd.it This would allow for a detailed understanding of the role of the ortho-substituent in the transmetalation step and could lead to the rational design of more efficient catalysts.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid?

  • Methodology : Use Suzuki-Miyaura coupling between a thiophene-substituted aryl halide and a boronic acid precursor. For example, cross-coupling 2-bromothiophene derivatives with substituted phenylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C . Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 aryl halide:boronic acid) to improve yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to boronic acid instability .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and methoxymethyl groups (δ 3.3–3.8 ppm). Boronic acid protons may appear as broad peaks near δ 7.0–8.0 ppm but are often absent due to dehydration .
  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and purity (>97% by area under the curve). Use reverse-phase C18 columns with acetonitrile/water gradients .

Q. What solubility properties are critical for experimental design?

  • Data :

SolventSolubility (mg/mL)ClassSource
Water3.4–5.0Very soluble
Acetone>50Highly soluble
  • Guidance : Pre-dissolve in acetone for aqueous reactions to avoid precipitation. For hydrophobic media (e.g., DCM), use sonication and warming (40°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the thiophene-methoxymethyl group influence Suzuki coupling efficiency?

  • Mechanistic Insight : The thiophene’s electron-rich nature enhances oxidative addition in Pd catalysis, but the methoxymethyl group introduces steric hindrance. Use bulky ligands (e.g., SPhos) to mitigate steric effects and improve turnover . Kinetic studies show a 15–20% yield drop compared to unsubstituted analogs, requiring excess boronic acid (1.5 eq) .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Stability Data :

ConditionHalf-life (25°C)Degradation Product
pH <3 (aqueous)<2 hoursBoric acid + thiophene
pH 7–9 (buffer)48 hoursMinimal degradation
60°C (dry)1 weekOligomerization
  • Mitigation : Store at –20°C under argon. Avoid prolonged exposure to acidic or high-temperature conditions .

Q. How to resolve discrepancies in crystallographic vs. computational structural models?

  • Approach :

  • XRD vs. DFT : Compare experimental crystal structures (if available) with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies in dihedral angles (thiophene-phenyl) >10° suggest lattice packing effects .
  • Validation : Use IR spectroscopy to confirm hydrogen-bonding patterns (B–O stretching at 1340–1380 cm⁻¹) .

Methodological Notes

  • Safety : Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319) .
  • Analytical Pitfalls : Boron quadrupolar broadening in NMR may obscure signals; use ¹¹B NMR or trimethyl borate derivatization for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.